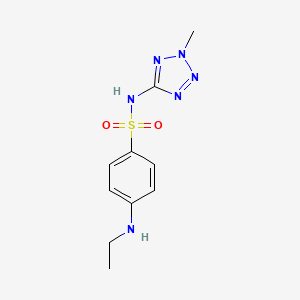

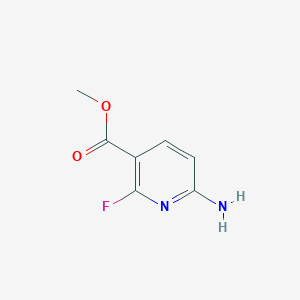

Methyl 6-Amino-2-fluoronicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 6-Amino-2-fluoronicotinate” is a chemical compound with the molecular formula C7H7FN2O2 . It is a type of aromatic heterocycle . The CAS number for this compound is 1445962-42-4 .

Synthesis Analysis

The synthesis of “this compound” involves a reaction with 1,1’-bis-(diphenylphosphino)ferrocene, palladium diacetate, and triethylamine in N,N-dimethyl-formamide at 75℃ under 3000.3 Torr for 18 hours . The resulting solid is then purified by silica gel column chromatography .Molecular Structure Analysis

The molecular weight of “this compound” is 170.14 . The InChI key for this compound is DXDKIPHFKCEHPN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“this compound” has a number of physical and chemical properties. It has 12 heavy atoms and 6 aromatic heavy atoms . It has a molar refractivity of 39.88 and a topological polar surface area of 65.21 Ų . It is also very soluble, with a solubility of 3.98 mg/ml .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Pharmaceutical Intermediates : Methyl 6-Amino-2-fluoronicotinate plays a role in the practical synthesis of pharmaceutical intermediates, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid. This process involves palladium-catalyzed cyanation/reduction sequences and selective chlorination, showcasing its utility in complex organic syntheses (Wang et al., 2006).

Solvatochromism and Prototropism Studies : Research on solvatochromism and prototropism in methyl 6-aminonicotinate demonstrates its behavior under various solvent conditions. This study provides insights into the properties of the amino derivative of methyl 6-aminonicotinate and highlights its potential in solvatochromic studies (Nayak & Dogra, 2004).

Biomedical Applications

Radiopharmaceutical Synthesis : this compound contributes to the synthesis of radiopharmaceuticals, such as [18F]FDDNP, used in PET imaging for Alzheimer's and other neurodegenerative diseases. Its application in the automated synthesis of these probes underlines its importance in diagnostic imaging (Liu et al., 2006).

Fluorophore Synthesis and Applications : The compound has been used in the development of fluorophores like 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which has applications as a biological probe due to its fluorescent properties and responsiveness to environmental changes. Such probes are crucial in studying protein-protein interactions (Vázquez et al., 2005).

Safety and Hazards

“Methyl 6-Amino-2-fluoronicotinate” is classified as a warning substance . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Mecanismo De Acción

Target of Action

Methyl 6-Amino-2-fluoronicotinate is a chemical compound with the formula C7H7FN2O2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that many aminoglycosides bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading . Whether this compound shares a similar mechanism remains to be investigated.

Análisis Bioquímico

Biochemical Properties

Methyl 6-Amino-2-fluoronicotinate is a compound with a molecular weight of 170.14 . It has a high gastrointestinal absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble, with a solubility of 3.98 mg/ml .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented in the literature. It is known that the compound is stable and does not degrade over time .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented in the literature. It is known that the compound has a high bioavailability score of 0.55 , suggesting that it is readily absorbed and utilized in the body.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented in the literature. It is known that the compound does not inhibit several key enzymes involved in drug metabolism, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented in the literature. It is known that the compound is BBB permeant , suggesting that it can cross the blood-brain barrier and distribute within the brain.

Subcellular Localization

The subcellular localization of this compound is not well-documented in the literature. Given its physicochemical properties, it is likely that the compound can distribute throughout the cell .

Propiedades

IUPAC Name |

methyl 6-amino-2-fluoropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDKIPHFKCEHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445962-42-4 |

Source

|

| Record name | methyl 6-amino-2-fluoropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride](/img/structure/B2450048.png)

![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2450053.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450067.png)

![1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione](/img/structure/B2450068.png)